![molecular formula C7H7NO3 B163759 1,3-Dioxolo[4,5-C]pyridine-4-methanol CAS No. 139645-23-1](/img/structure/B163759.png)
1,3-Dioxolo[4,5-C]pyridine-4-methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“1,3-Dioxolo[4,5-C]pyridine-4-methanol” is a chemical compound with the molecular formula C7H7NO3 . It is used in the synthesis of various other chemical compounds. It is typically stored at temperatures between 0-8°C and appears as a yellow powder .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “1,3-Dioxolo[4,5-C]pyridine-4-methanol” serves as one such standard .
Unexpected Formation of Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives
In the process of attempting to prepare functionalized 5-iodopyridine derivatives, the unexpected formation of iodo [1,3] dioxolo [4,5-c] pyridine was discovered . The conversion of 3-alkoxy pyridine-4-ol to the corresponding 5-iodo compound is achieved by reacting with one equivalent of iodine or tetramethylammonium dichloroiodate under alkaline conditions .
Anticonvulsant Activity Evaluation
“1,3-Dioxolo[4,5-C]pyridine-4-methanol” has been evaluated for its anticonvulsant activity using the MES test . This suggests potential applications in the development of new anticonvulsant drugs .
Commercial Availability
“1,3-Dioxolo[4,5-C]pyridine-4-methanol” is commercially available and can be purchased for use in various research applications. It is offered by several suppliers, indicating its importance in scientific research.
Safety and Handling
The compound is classified under GHS07 for safety, with the signal word "Warning" . Hazard statements include H315, H319, and H335, and precautionary statements include P261, P305+351+338, and P302+352 . This information is crucial for ensuring safe handling and use in research applications .
Zukünftige Richtungen
A related compound, [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, was found to have significant anticonvulsant activity with a good toxicity profile . This suggests that “1,3-Dioxolo[4,5-C]pyridine-4-methanol” and related compounds could be further explored for their potential as neurotherapeutic agents.
Wirkmechanismus
Target of Action
It has been suggested that this compound may have potential anti-seizure properties , indicating that it might interact with targets involved in neuronal signaling.
Mode of Action
Given its potential anti-seizure activity , it could be hypothesized that it may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby altering neuronal excitability and reducing the likelihood of seizure events.
Biochemical Pathways
Based on its potential anti-seizure activity , it may be involved in modulating the activity of pathways related to neuronal signaling and excitability.
Result of Action
Given its potential anti-seizure activity , it may help to reduce neuronal excitability and prevent the abnormal electrical discharges in the brain that lead to seizures.
Eigenschaften
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBEKLRNNBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601340 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo[4,5-C]pyridine-4-methanol | |
CAS RN |
139645-23-1 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

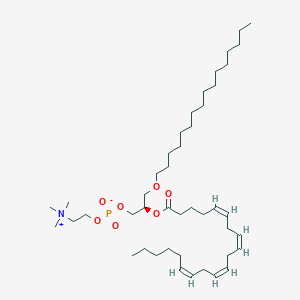
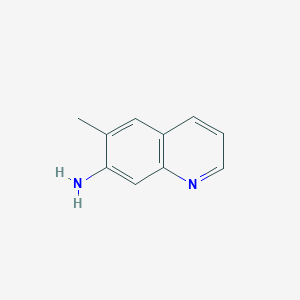
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)


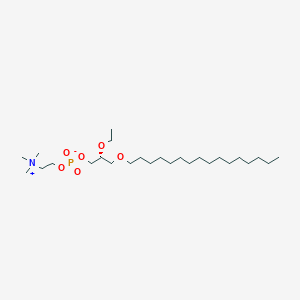
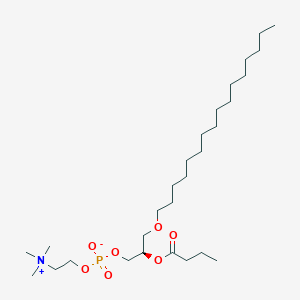

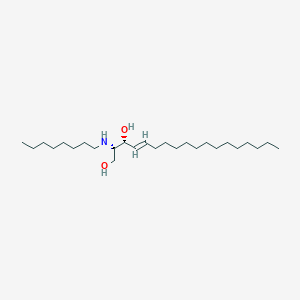


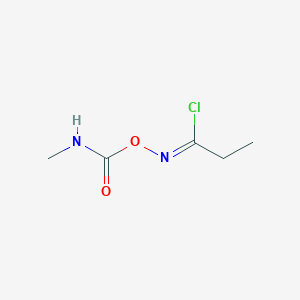
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
